molecular formula C14H13N3S B11948220 Benzophenone thiosemicarbazone CAS No. 7341-60-8

Benzophenone thiosemicarbazone

Cat. No.: B11948220
CAS No.: 7341-60-8
M. Wt: 255.34 g/mol
InChI Key: VIDYVRMUWBNYCT-UHFFFAOYSA-N
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Description

Benzophenone thiosemicarbazone is an organic compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzophenone thiosemicarbazone is typically synthesized by the condensation of benzophenone with thiosemicarbazide. The reaction involves refluxing benzophenone hydrazones with substituted aryl isocyanates or isothiocyanates in acetonitrile for 24 hours . The reaction mixture is then cooled to room temperature, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Benzophenone thiosemicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines or hydrazines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features and the wide range of biological activities it exhibits. Its ability to form stable metal complexes and its potent anticancer properties make it a valuable compound in medicinal chemistry .

Properties

CAS No.

7341-60-8

Molecular Formula

C14H13N3S

Molecular Weight

255.34 g/mol

IUPAC Name

(benzhydrylideneamino)thiourea

InChI

InChI=1S/C14H13N3S/c15-14(18)17-16-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H3,15,17,18)

InChI Key

VIDYVRMUWBNYCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NNC(=S)N)C2=CC=CC=C2

solubility

14.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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